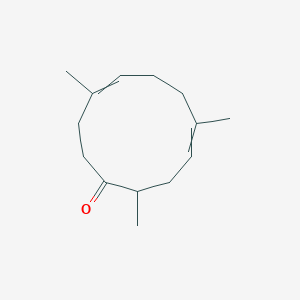
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- is an organic compound with the molecular formula C14H22O It is characterized by a cycloundecadienone ring structure with three methyl groups attached at positions 2, 5, and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dienes and ketones in the presence of catalysts to facilitate the formation of the cycloundecadienone ring. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with optimized parameters for mass production. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Humulenol II: (1R,4E,8E)-6,6,9-Trimethyl-2-methylene-4,8-cycloundecadien-1-ol
Other Cycloundecadienones: Compounds with similar ring structures but different substituents.
Uniqueness
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
165966-79-0 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,5,9-trimethylcycloundeca-4,8-dien-1-one |
InChI |
InChI=1S/C14H22O/c1-11-5-4-6-12(2)8-10-14(15)13(3)9-7-11/h6-7,13H,4-5,8-10H2,1-3H3 |
InChI Key |
ORGDBIUCLXNWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CCC=C(CCC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


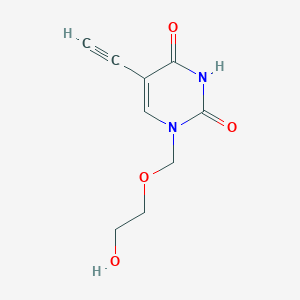
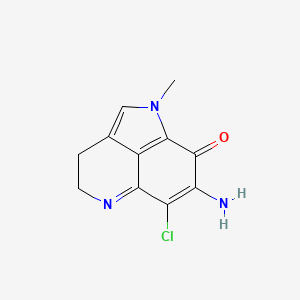
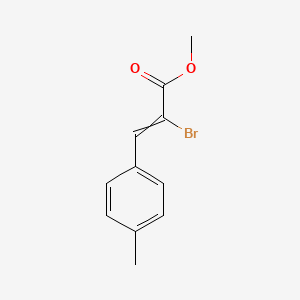

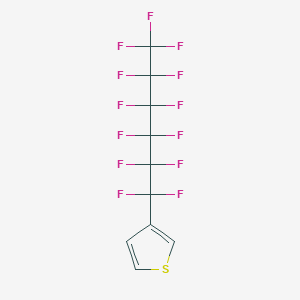
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)


![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)



![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

